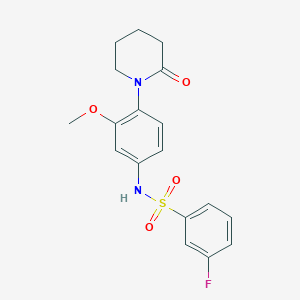

3-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-25-17-12-14(8-9-16(17)21-10-3-2-7-18(21)22)20-26(23,24)15-6-4-5-13(19)11-15/h4-6,8-9,11-12,20H,2-3,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHGBPWOQCHMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)N3CCCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction between a suitable piperidine derivative and a phenyl compound under controlled conditions.

Introduction of the Fluorine Atom: The fluorine atom is incorporated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Methoxylation: The methoxy group is added via methylation of a hydroxyl precursor using reagents like methyl iodide or dimethyl sulfate.

Sulfonamide Formation: The final step involves the formation of the sulfonamide bond through the reaction of the intermediate with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Industry: It serves as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The piperidinyl group contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution

4-Fluoro-N-(3-Methoxy-4-(2-Oxopiperidin-1-yl)Phenyl)Benzenesulfonamide ()

- Structural Difference : Fluorine at the 4-position of the benzenesulfonamide vs. 3-position in the target compound.

- Implications :

Nitrogen-Containing Ring Modifications

3-Fluoro-N-(3-{[4-(4-Methoxyphenyl)-1-Piperazinyl]Carbonyl}Phenyl)Benzenesulfonamide ()

- Structural Difference : Replaces 2-oxopiperidin with a piperazine ring linked to a 4-methoxyphenyl group via a carbonyl.

- Implications: The piperazine group introduces basicity (pKa ~9.8) versus the neutral lactam (2-oxopiperidin), altering solubility and membrane permeability.

4-Fluoro-N-[4-Methoxy-3-(1-Methylpiperidin-4-ylamino)Phenyl]Benzenesulfonamide ()

- Structural Difference: Substitutes 2-oxopiperidin with 1-methylpiperidin-4-ylamino.

- Implications: The amino group increases basicity, while the methyl group adds steric bulk, possibly reducing binding affinity compared to the lactam-containing target compound.

Functional Group Variations in Sulfonamide Derivatives

IZ3 () : 3-Fluoro-N-[(1S)-1-[4-[(2-Fluorophenyl)Methyl]Imidazol-2-yl]-2-[4-[(5S)-1,1,3-Trioxo-1,2-Thiazolidin-5-yl]Phenyl]Ethyl]Benzenesulfonamide

- Structural Difference: Incorporates imidazole and thiazolidinone rings.

- Implications: The thiazolidinone (a five-membered sulfone-containing ring) enhances hydrogen-bonding capacity, reflected in a GOLD docking score of 64.34 for tyrosine phosphatase 1B inhibition . Imidazole may participate in π-π stacking or metal coordination, absent in the target compound.

N-(4-((4-(Ethylamino)-6-Methylpyrimidin-2-yl)Amino)Phenyl)-2-Fluorobenzenesulfonamide ()

- Structural Difference: Pyrimidine ring with ethylamino and methyl groups.

- Implications :

- The pyrimidine moiety may engage in base-pairing interactions, useful in kinase inhibition.

- Reduced steric hindrance compared to the 2-oxopiperidin group could improve solubility.

Physicochemical and Pharmacokinetic Properties

Biological Activity

3-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological activity, and applications in scientific research.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidinyl Intermediate : A piperidine derivative is reacted with a phenyl compound.

- Introduction of the Fluorine Atom : This step often utilizes fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

- Methoxylation : The methoxy group is introduced via methylation using reagents such as methyl iodide.

- Sulfonamide Formation : The final sulfonamide bond is formed through a reaction with a sulfonyl chloride derivative.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, particularly enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity through hydrogen bonding and van der Waals interactions, while the piperidinyl group contributes to stability and bioavailability.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and protein-ligand interactions. It has been utilized in various biochemical assays to study these interactions effectively.

Applications in Research

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : It is investigated for its potential as a pharmacophore in drug design aimed at specific therapeutic targets.

- Biochemical Assays : Used to study enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms.

- Industrial Applications : Acts as an intermediate in synthesizing more complex pharmaceutical and agrochemical compounds.

Case Studies

Although direct case studies on this compound are scarce, related studies highlight the importance of structural modifications in enhancing biological activity. For example, modifications in similar sulfonamide compounds have led to increased potency against various bacterial strains, suggesting that further exploration of this compound could yield valuable insights into its efficacy .

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 433.43 g/mol | HRMS | |

| LogP | 2.8 | Shake-flask | |

| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | UV-Vis Spectroscopy | |

| Melting Point | 168–170°C | Differential Scanning Calorimetry |

Q. Table 2. In Vitro Bioactivity Profile

| Assay | Result (IC) | Model System | Reference |

|---|---|---|---|

| FXa Inhibition | 12.4 nM | Human plasma | |

| Thrombin Inhibition | >1 µM | Recombinant enzyme | |

| CYP3A4 Inhibition | 45 µM | Liver microsomes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.